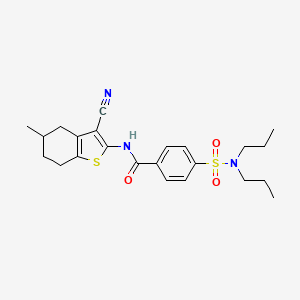![molecular formula C20H17ClN4O B2458131 1-苯基-1'-(4-氯苯基)-3,3'-二甲基-5-羟基[4,5']联吡唑 CAS No. 245039-25-2](/img/structure/B2458131.png)
1-苯基-1'-(4-氯苯基)-3,3'-二甲基-5-羟基[4,5']联吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol is a complex organic compound belonging to the class of bipyrazoles. This compound is characterized by the presence of two pyrazole rings, each substituted with phenyl and chlorophenyl groups, along with dimethyl and hydroxy functionalities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
科学研究应用
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
准备方法
The synthesis of 1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of pyrazole rings through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: The phenyl and chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Dimethylation and Hydroxylation: The dimethyl groups are introduced through alkylation reactions, while the hydroxy group is added via hydroxylation reactions using appropriate oxidizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
化学反应分析
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.
相似化合物的比较
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol can be compared with other bipyrazole derivatives, such as:
1-Phenyl-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol:
3,3’-Dimethyl-5-hydroxy[4,5’]-bipyrazol: Lacks both phenyl and chlorophenyl groups, making it less complex and potentially less versatile.
The uniqueness of 1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol lies in its combination of substituents, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-12-18(24(22-13)17-10-8-15(21)9-11-17)19-14(2)23-25(20(19)26)16-6-4-3-5-7-16/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIGIZRKTAZPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2458053.png)
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2458056.png)
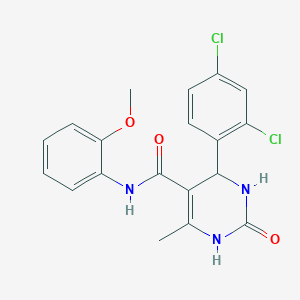
![ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2458058.png)
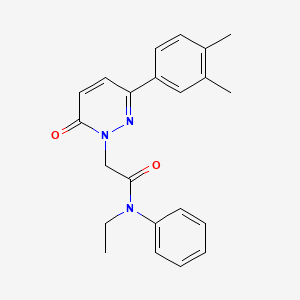
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)
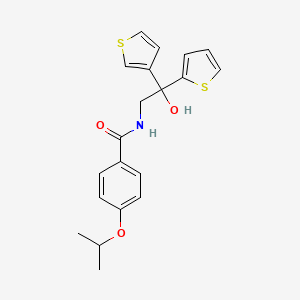
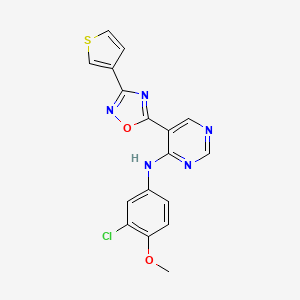
![(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2458068.png)
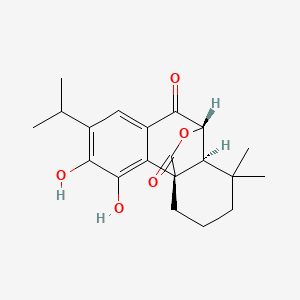
![2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2458070.png)
